![molecular formula C6H10N2O3S B13583499 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide](/img/structure/B13583499.png)
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide
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Overview
Description
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is a sulfur-containing heterocyclic compound. It is known for its unique spiro structure, which contributes to its stability and reactivity. This compound has garnered interest in various fields of science, including medicinal chemistry, biochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide typically involves the reaction of a thia-azaspiro compound with appropriate reagents to introduce the carboxamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The carboxamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The spiro structure also allows for specific binding to target sites, enhancing its selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid: This compound is similar in structure but lacks the carboxamide group, which affects its reactivity and applications.
2lambda6-thia-6-azaspiro[3.3]heptane-2,2-dione hydrochloride: This compound has a similar spiro structure but different functional groups, leading to distinct chemical properties and uses.
Uniqueness
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is unique due to its combination of a spiro structure and a carboxamide group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C6H10N2O3S |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2,2-dioxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxamide |
InChI |
InChI=1S/C6H10N2O3S/c7-5(9)8-1-6(2-8)3-12(10,11)4-6/h1-4H2,(H2,7,9) |
InChI Key |
OYQQTFUBHQGUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1C(=O)N)CS(=O)(=O)C2 |
Origin of Product |
United States |
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